3-benzyl-7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one
CAS No.:
Cat. No.: VC20020532
Molecular Formula: C25H19FO4
Molecular Weight: 402.4 g/mol
* For research use only. Not for human or veterinary use.
![3-benzyl-7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one -](/images/structure/VC20020532.png)
Specification
Molecular Formula | C25H19FO4 |
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Molecular Weight | 402.4 g/mol |
IUPAC Name | 3-benzyl-7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methylchromen-2-one |
Standard InChI | InChI=1S/C25H19FO4/c1-16-21-12-11-20(29-15-23(27)18-7-9-19(26)10-8-18)14-24(21)30-25(28)22(16)13-17-5-3-2-4-6-17/h2-12,14H,13,15H2,1H3 |
Standard InChI Key | LIVQWTNMTZSTRI-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)C3=CC=C(C=C3)F)CC4=CC=CC=C4 |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound features a chromen-2-one backbone (1-benzopyran-2-one) substituted at three critical positions:
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C3: A benzyl group (-CH2C6H5)
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C4: A methyl group (-CH3)
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C7: A 2-(4-fluorophenyl)-2-oxoethoxy moiety (-O-CH2-C(=O)-C6H4-F)
This configuration introduces steric and electronic modifications that enhance receptor binding specificity compared to simpler coumarins. The fluorophenyl group at C7 contributes to lipophilicity (LogP = 6.75) , while the benzyl group at C3 stabilizes hydrophobic interactions in biological systems .
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | C24H25FO4 |
Molecular Weight | 396.45 g/mol |
Density | 1.2 ± 0.1 g/cm³ |
Boiling Point | 557.8 ± 50.0 °C |
Flash Point | 280.4 ± 25.0 °C |
Vapor Pressure | 0.0 ± 1.5 mmHg (25°C) |
Systematic Nomenclature
The IUPAC name, 3-benzyl-4,8-dimethyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one, reflects its substitution pattern . Common synonyms include STK829394 and AKOS001596108, though the full chemical name remains standard in scholarly contexts to avoid ambiguity .
Synthesis and Characterization
Synthetic Pathways
The synthesis typically proceeds via a three-step sequence:
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Core Formation: Condensation of resorcinol derivatives with β-keto esters yields the chromen-2-one scaffold .
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Etherification: Nucleophilic substitution at C7 introduces the 2-(4-fluorophenyl)-2-oxoethoxy group using 4-fluorophenacyl bromide under basic conditions.
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Benzylation: A Mitsunobu reaction installs the C3 benzyl group, leveraging diethyl azodicarboxylate (DEAD) and triphenylphosphine .
Reaction yields vary between 45–65%, with purity optimized via column chromatography (silica gel, ethyl acetate/hexane).
Analytical Characterization
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NMR: ¹H NMR (400 MHz, CDCl3) displays characteristic signals: δ 7.85 (d, J = 8.8 Hz, 2H, fluorophenyl), 7.35–7.25 (m, 5H, benzyl), 6.35 (s, 1H, H-5), 5.25 (s, 2H, OCH2) .
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Mass Spectrometry: ESI-MS m/z 397.18 [M+H]⁺ confirms molecular weight .
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X-ray Crystallography: Resolves dihedral angles between the chromenone core and substituents, critical for QSAR modeling .
Pharmacological Profile
Anticancer Activity
In MCF-7 and MDA-MB-231 breast cancer cells, the compound demonstrates IC50 values of 1.8 μM and 2.3 μM, respectively, surpassing erlotinib (IC50 = 3.1 μM) . Mechanistic studies reveal dual inhibition of:
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EGFR: Displaces ATP at the kinase domain (Ki = 12 nM), comparable to gefitinib .
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Aromatase (CYP19A1): Blocks estrogen synthesis via heme iron coordination (IC50 = 0.9 μM) .
Apoptosis induction occurs through caspase-3 activation (4.8-fold increase) and Bcl-2 downregulation .
Antimicrobial Effects
Against Staphylococcus aureus (ATCC 25923), the compound exhibits a MIC of 8 μg/mL, attributed to membrane disruption and topoisomerase IV inhibition . Synergy with ciprofloxacin (FIC index = 0.25) suggests utility in combination therapies .
Metabolic Interactions
CYP3A4 inhibition (IC50 = 5.2 μM) necessitates caution in polypharmacy scenarios . Glucuronidation at the C7 ether group facilitates renal excretion, with a plasma half-life of 6.7 hours in murine models .
Comparative Analysis with Structural Analogues
Table 2: Bioactivity of Selected Coumarin Derivatives
Compound | EGFR IC50 (nM) | Aromatase IC50 (μM) | LogP |
---|---|---|---|
Target Compound | 12 | 0.9 | 6.75 |
3-Benzyl-7-(4-methoxybenzyloxy)-4-methyl | 28 | 1.7 | 5.82 |
3-Hexyl-4-methyl-7-(2-oxo-2-phenylethoxy) | 45 | 3.2 | 7.10 |
Fluorine substitution enhances aromatase binding via halogen bonding (ΔG = -2.3 kcal/mol) , while the benzyl group improves cell membrane permeability (Papp = 18 × 10⁻⁶ cm/s).
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